![molecular formula C13H8ClFO2 B1422088 2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1184837-79-3](/img/structure/B1422088.png)

2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Vue d'ensemble

Description

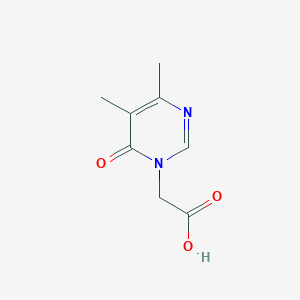

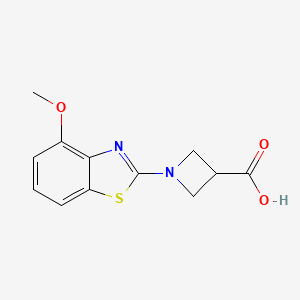

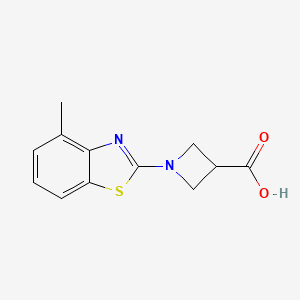

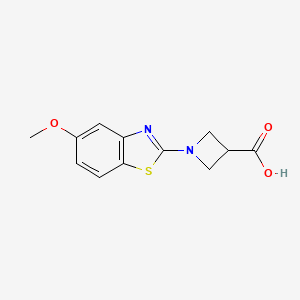

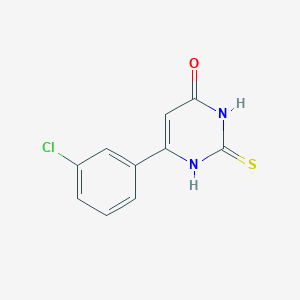

“2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C12H8ClF . It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond .

Synthesis Analysis

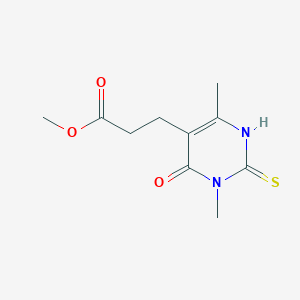

The synthesis of similar compounds often involves electrophilic substitution reactions . For example, a preparation method of 2-chloro-4-fluorotoluene involves cooling anhydrous hydrogen fluoride to 0-5 ℃, slowly dripping 2-chloro-4-aminotoluene, adding sodium nitrite after dissolution is finished, and keeping the temperature at 0-10 ℃ for 1 h .Molecular Structure Analysis

The molecular structure of “2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid” can be analyzed using various methods. For instance, the structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

Biphenyl compounds, such as “2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid” include a molecular weight of 206.65, a solid physical form, and a storage temperature of room temperature when sealed in dry conditions .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Intermediate for Anticancer Drugs : 2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid is used as an important intermediate in synthesizing various biologically active anticancer drugs (Jianqing Zhang et al., 2019).

Pharmaceutical Applications

- Aurora Kinase Inhibitor : This compound is part of a class of compounds that inhibit Aurora A, which can be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

- Neuraminic-Acid Glycosides Construction : It's involved in the stereoselective construction of neuraminic-acid glycosides, a process important for certain biochemical applications (H. Kunz et al., 1988).

- Alzheimer's Disease Research : A derivative of this compound, 1‐(3′,4′‐dichloro‐2‐fluoro[1,1′‐biphenyl]‐4‐yl)‐cyclopropanecarboxylic acid (CHF5074), has been evaluated for its effects on brain β‐amyloid pathology and spatial memory in Alzheimer's disease research (B. Imbimbo et al., 2009).

Chemical Research and Synthesis

- Synthesis of Complex Molecules : It is used in the synthesis of complex molecules like biphenyl 4-carboxylic acid derivatives, showcasing its versatility in chemical synthesis (Anil Patel et al., 2009).

- Fluorinated Pharmaceuticals Development : This compound plays a role in developing fluorinated pharmaceuticals, where fluorination is a key part of drug development for improving metabolic stability (Tara Bright et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of 2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid Similar compounds have been known to target enzymes involved in various biochemical reactions .

Mode of Action

The exact mode of action of 2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid It’s known that similar compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets .

Biochemical Pathways

The specific biochemical pathways affected by 2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid Similar compounds have been known to be involved in various biochemical pathways, including the suzuki–miyaura coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a crucial process in organic chemistry .

Result of Action

The molecular and cellular effects of the action of 2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid The reactions that this compound undergoes can lead to changes in its molecular structure, which can affect its interaction with its targets and potentially lead to various cellular effects .

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTKENLTAJBRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681388 | |

| Record name | 2'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chlorophenyl)-2-fluorobenzoic acid | |

CAS RN |

1184837-79-3 | |

| Record name | 2'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)

![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)

![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)

![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)